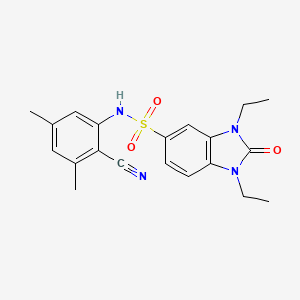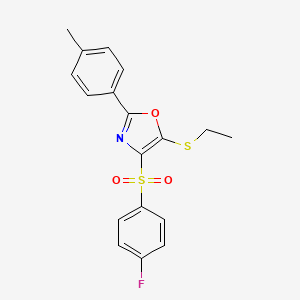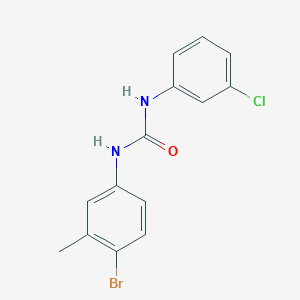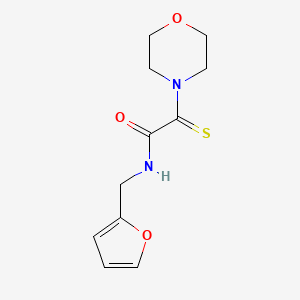![molecular formula C23H24ClN3O3 B3601742 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3601742.png)
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline
概要
説明
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and a chlorobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline typically involves multiple steps. One common approach is to start with the quinoline core, which is then functionalized with methoxy and methyl groups. The piperazine ring is introduced through a nucleophilic substitution reaction, and the chlorobenzoyl group is added via an acylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce benzyl-substituted compounds.
科学的研究の応用
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA. These interactions can modulate various biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Cetirizine Related Compound G (2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride)
Uniqueness
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
(4-chlorophenyl)-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-15-14-20(25-22-19(30-3)9-8-18(29-2)21(15)22)26-10-12-27(13-11-26)23(28)16-4-6-17(24)7-5-16/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYVBGODJAHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3601659.png)

![3-bromo-5-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3601673.png)


![3-(4-methoxyphenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B3601693.png)

![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3601715.png)
![4-[5-(4-chloro-3-methylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B3601724.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B3601725.png)

![BENZYL 4-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)OXY]BENZOATE](/img/structure/B3601738.png)


